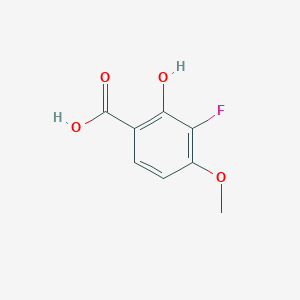

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(6-methyl-1H-indazol-4-yl)ethan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of indazole-containing compounds has been a subject of interest in recent years due to their wide variety of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involving indazole derivatives are diverse. For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Mecanismo De Acción

While the specific mechanism of action for “2-(6-methyl-1H-indazol-4-yl)ethan-1-amine” is not available, indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine involves the reaction of 6-methyl-1H-indazole-4-carboxaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "6-methyl-1H-indazole-4-carboxaldehyde", "ethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 6-methyl-1H-indazole-4-carboxaldehyde is reacted with excess ethylamine in a solvent such as ethanol or methanol to form the imine intermediate.", "Step 2: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine.", "Step 3: The product can be purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1784852-71-6 |

Nombre del producto |

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine |

Fórmula molecular |

C10H13N3 |

Peso molecular |

175.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.